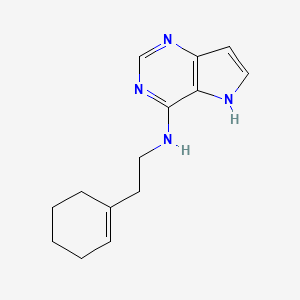
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- is a compound belonging to the class of organic compounds known as pyrrolopyrimidines. These compounds contain a pyrrole ring fused to a pyrimidine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions .
Vorbereitungsmethoden
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- can be achieved through various synthetic routes. One efficient method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. Subsequent construction of an annellated pyrrolo ring provides an efficient route to the pyrrolopyrimidine system . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrazine monohydrate for pyrazole formation, and gold catalysts for cyclization reactions . Major products formed from these reactions include various substituted pyrrolopyrimidines and pyrazoles.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of pyrrolopyrimidines have shown potential as antibacterial, antifungal, and anticancer agents . Additionally, these compounds have been studied for their antiviral and anti-inflammatory properties . In the industry, they are used in the development of new pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- can be compared with other pyrrolopyrimidine derivatives. Similar compounds include 5H-Pyrrolo(3,2-d)pyrimidin-4-amine and 9-deazaadenine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
84905-70-4 |
|---|---|
Molekularformel |
C14H18N4 |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H18N4/c1-2-4-11(5-3-1)6-8-16-14-13-12(7-9-15-13)17-10-18-14/h4,7,9-10,15H,1-3,5-6,8H2,(H,16,17,18) |
InChI-Schlüssel |
WNJHJCKCHDRDGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)CCNC2=NC=NC3=C2NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
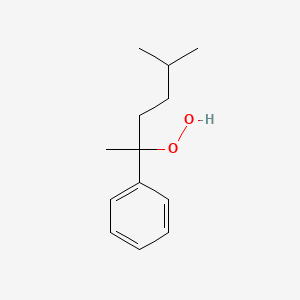
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
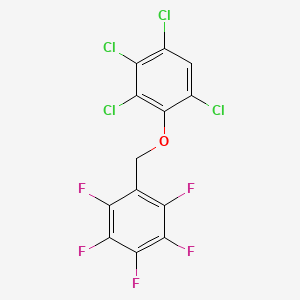
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
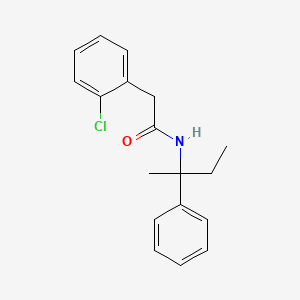
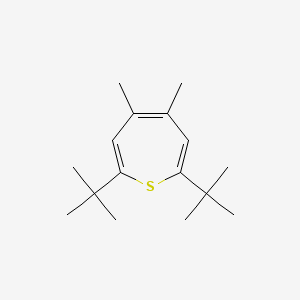
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
